molecular formula C12H19NO4S B13020076 Ethyl 1-cyano-4-(ethylsulfonyl)-2-methylcyclopentanecarboxylate

Ethyl 1-cyano-4-(ethylsulfonyl)-2-methylcyclopentanecarboxylate

Cat. No.: B13020076
M. Wt: 273.35 g/mol
InChI Key: ZYOMNLYOJVXKTB-UHFFFAOYSA-N
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Description

Ethyl 1-cyano-4-(ethylsulfonyl)-2-methylcyclopentanecarboxylate is an organic compound that belongs to the class of cyclopentane derivatives This compound is characterized by the presence of a cyano group, an ethylsulfonyl group, and a carboxylate ester group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-cyano-4-(ethylsulfonyl)-2-methylcyclopentanecarboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Addition of the Ethylsulfonyl Group: The ethylsulfonyl group can be added through a sulfonation reaction using ethylsulfonyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyano-4-(ethylsulfonyl)-2-methylcyclopentanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

    Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-cyano-4-(ethylsulfonyl)-2-methylcyclopentanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-cyano-4-(ethylsulfonyl)-2-methylcyclopentanecarboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the ethylsulfonyl group can participate in various chemical reactions. The compound may interact with enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-cyano-4-(methylsulfonyl)-2-methylcyclopentanecarboxylate
  • Ethyl 1-cyano-4-(propylsulfonyl)-2-methylcyclopentanecarboxylate
  • Ethyl 1-cyano-4-(butylsulfonyl)-2-methylcyclopentanecarboxylate

Uniqueness

Ethyl 1-cyano-4-(ethylsulfonyl)-2-methylcyclopentanecarboxylate is unique due to the specific combination of functional groups attached to the cyclopentane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H19NO4S

Molecular Weight

273.35 g/mol

IUPAC Name

ethyl 1-cyano-4-ethylsulfonyl-2-methylcyclopentane-1-carboxylate

InChI

InChI=1S/C12H19NO4S/c1-4-17-11(14)12(8-13)7-10(6-9(12)3)18(15,16)5-2/h9-10H,4-7H2,1-3H3

InChI Key

ZYOMNLYOJVXKTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(CC1C)S(=O)(=O)CC)C#N

Origin of Product

United States

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